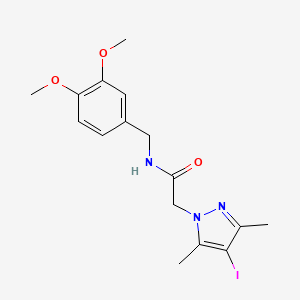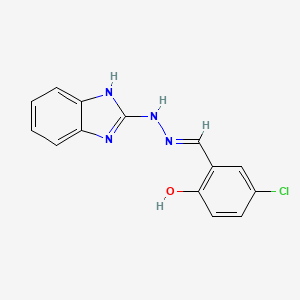![molecular formula C20H25FN4 B6140971 5-tert-butyl-3-(4-fluorophenyl)-N-isopropyl-2-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6140971.png)
5-tert-butyl-3-(4-fluorophenyl)-N-isopropyl-2-methylpyrazolo[1,5-a]pyrimidin-7-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5-tert-butyl-3-(4-fluorophenyl)-N-isopropyl-2-methylpyrazolo[1,5-a]pyrimidin-7-amine” is a chemical compound. It contains a total of 39 bonds, including 23 non-H bonds, 13 multiple bonds, 2 rotatable bonds, 2 double bonds, and 11 aromatic bonds. It also includes 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 secondary amine (aromatic), and 1 Pyrazole .
Synthesis Analysis
The synthesis of similar compounds often involves a multi-step process. For instance, the synthesis of a new fluorinated pyrazole was performed via a two-step reaction. Firstly, the synthesis of pyrazoline was performed via a one-pot three-component reaction under microwave irradiation. Secondly, the synthesis of pyrazole was performed via oxidative aromatization of pyrazoline under conventional heating .Molecular Structure Analysis
The molecular structure of “5-tert-butyl-3-(4-fluorophenyl)-N-isopropyl-2-methylpyrazolo[1,5-a]pyrimidin-7-amine” includes several key features. It has a pyrazole ring, which is a five-membered ring with two nitrogen atoms. It also contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of “5-tert-butyl-3-(4-fluorophenyl)-N-isopropyl-2-methylpyrazolo[1,5-a]pyrimidin-7-amine” would depend on its specific structure. As mentioned earlier, it contains a total of 39 bonds, including 23 non-H bonds, 13 multiple bonds, 2 rotatable bonds, 2 double bonds, and 11 aromatic bonds .Mécanisme D'action
Mode of Action
Based on its chemical structure, it is likely that it interacts with its target(s) through non-covalent interactions such as hydrogen bonding, pi-stacking, and hydrophobic interactions .
Biochemical Pathways
Without knowledge of the compound’s primary target, it is difficult to predict the biochemical pathways it may affect. Given its potential broad range of targets, it could potentially influence a variety of biochemical pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. Its bioavailability, half-life, metabolism, and excretion would need to be determined through experimental studies .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. These effects would be determined by the compound’s primary target and the biochemical pathways it affects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability. Without more information about the compound’s target and mode of action, it is difficult to predict the specific impact of these factors .
Orientations Futures
The future directions for research on “5-tert-butyl-3-(4-fluorophenyl)-N-isopropyl-2-methylpyrazolo[1,5-a]pyrimidin-7-amine” could include further exploration of its synthesis, mechanism of action, and potential applications. For example, similar compounds have been studied for their antimicrobial, anti-tuberculosis, anti-inflammatory, antioxidant, anti-tumor, cytotoxicity activity, and analgesic functions .
Propriétés
IUPAC Name |
5-tert-butyl-3-(4-fluorophenyl)-2-methyl-N-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN4/c1-12(2)22-17-11-16(20(4,5)6)23-19-18(13(3)24-25(17)19)14-7-9-15(21)10-8-14/h7-12,22H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSJRHRVKLMDFDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1C3=CC=C(C=C3)F)C(C)(C)C)NC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-tert-butyl-3-(4-fluorophenyl)-2-methyl-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-{[3-(1H-imidazol-1-ylmethyl)-1-piperidinyl]carbonyl}-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-pyridinamine](/img/structure/B6140901.png)
![6-amino-2-[(4-nitrobenzyl)thio]-4-pyrimidinol](/img/structure/B6140908.png)
![2-butyl-N-[3-(methylthio)propyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B6140916.png)
![N'-[2-(4-chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethyl-1,2-ethanediamine](/img/structure/B6140918.png)
![N-cyclopropyl-2-{1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-oxo-2-piperazinyl}acetamide](/img/structure/B6140924.png)
![N-cyclopropyl-3-{1-[(3-oxo-2,3-dihydro-1H-inden-1-yl)carbonyl]-4-piperidinyl}propanamide](/img/structure/B6140937.png)

![2-(1-(4-methoxy-3-methylbenzyl)-4-{[2-(methylthio)-5-pyrimidinyl]methyl}-2-piperazinyl)ethanol](/img/structure/B6140946.png)
![N-[1-(2-chlorophenyl)ethyl]-3-{5-[2-(3-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B6140953.png)
![6-ethyl-3-[1-(hydroxymethyl)-2-methylpropyl]quinazolin-4(3H)-one](/img/structure/B6140960.png)

![3-[(4-isonicotinoylphenyl)amino]-1-phenyl-1-propanone](/img/structure/B6141004.png)
![1-(3-methoxyphenyl)-2-{[2-(methylthio)-5-pyrimidinyl]methyl}-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6141012.png)